3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Overview
Description
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from alcohol groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-chlorophenyl)-2H-pyrrol-5-one: Similar structure but with a chlorine atom instead of a methyl group.
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-fluorophenyl)-2H-pyrrol-5-one: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness
The uniqueness of 3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylaminoethyl group and the acetyl group provides unique properties that can be exploited in various applications.
Properties
IUPAC Name |
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-5-7-13(8-6-11)15-14(12(2)20)16(21)17(22)19(15)10-9-18(3)4/h5-8,15,21H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUADLIMMTRKXGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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